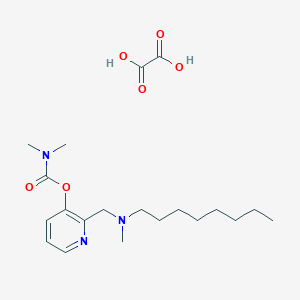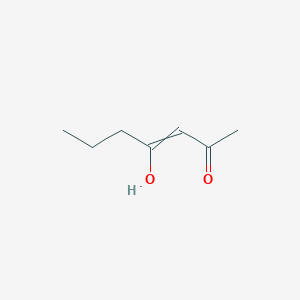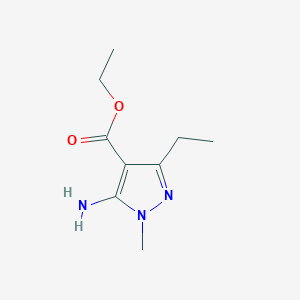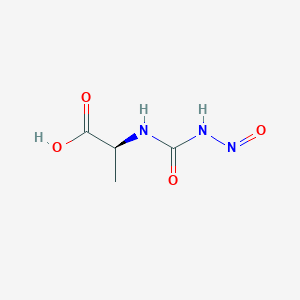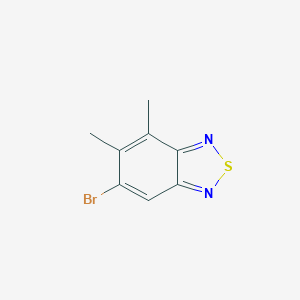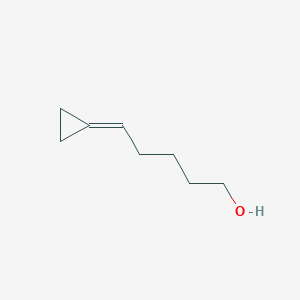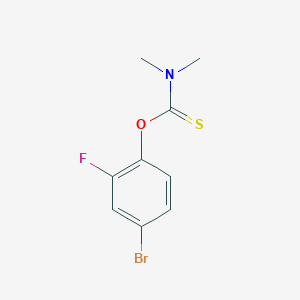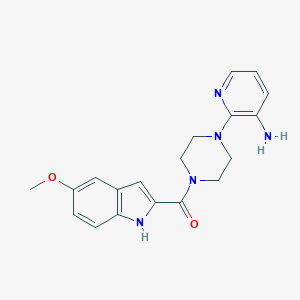![molecular formula C9H17NO3S B062128 Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 192525-28-3](/img/structure/B62128.png)
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been extensively studied in scientific research for its potential use in various fields. This compound is also known as S-ethyl N-formyl-N-methylthiocarbamate, and it is a colorless liquid with a pungent odor. In
Mecanismo De Acción
The mechanism of action of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to death.
Biochemical and Physiological Effects:
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have herbicidal properties, making it a potential candidate for weed control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the development of new antibiotics. However, one limitation of this compound is its toxicity, which makes it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI). One direction is the development of new antibiotics based on the antimicrobial properties of this compound. Another direction is the study of its potential use as a pesticide or herbicide. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Métodos De Síntesis
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) can be synthesized by the reaction of N-methylthiourea with ethyl formate in the presence of sodium hydroxide. The reaction yields the desired product, which can be purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) has been studied for its potential use in various scientific fields. It has been found to have antimicrobial, antifungal, and herbicidal properties. It has also been studied for its potential use as a pesticide and insecticide.
Propiedades
Número CAS |
192525-28-3 |
|---|---|
Nombre del producto |
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C9H17NO3S |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
tert-butyl N-(1-methylsulfanyl-3-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12) |
Clave InChI |
UJTIBUBQPFDIPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC)C=O |
Sinónimos |
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
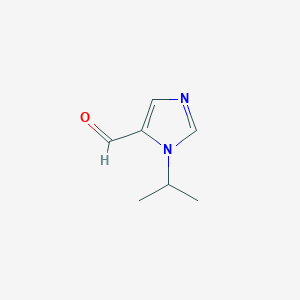
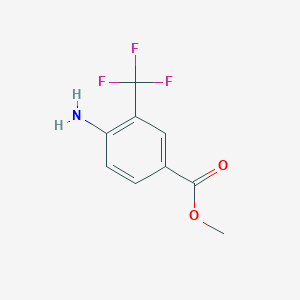
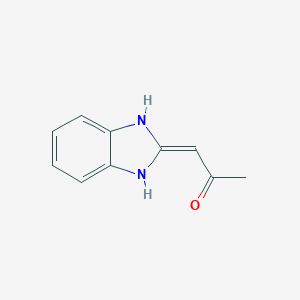
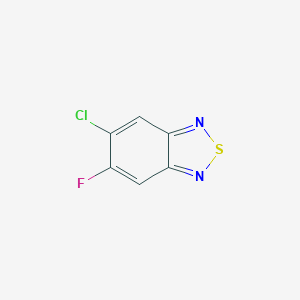
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
